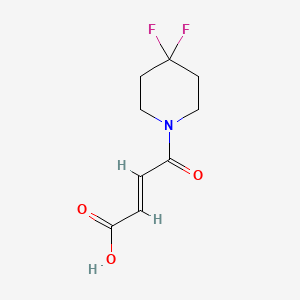
2-Ethyl-1,3-Benzoxazol-5-sulfonylchlorid
Übersicht
Beschreibung
2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO3S . It has a molecular weight of 245.69 . The compound is typically stored at -10°C and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is 1S/C9H8ClNO3S/c1-2-9-11-7-5-6 (15 (10,12)13)3-4-8 (7)14-9/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is a powder that is stored at -10°C .Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
Benzoxazolderivate, einschließlich 2-Ethyl-1,3-Benzoxazol-5-sulfonylchlorid, wurden auf ihre antibakteriellen Eigenschaften untersucht. Sie haben Wirksamkeit gegen eine Reihe von grampositiven und gramnegativen Bakterien gezeigt. Zum Beispiel haben bestimmte Benzoxazolverbindungen eine vergleichbare Aktivität zu Ofloxacin gezeigt, einem Standard-Antibiotikum .
Antifungale Wirksamkeit
Diese Verbindungen weisen auch antifungale Aktivität auf, wobei einige Derivate besonders potent gegen Stämme wie Candida albicans und Aspergillus niger sind. Dies deutet auf ein Potenzial für die Entwicklung neuer Antimykotika hin, die in klinischen Umgebungen zur Behandlung von Pilzinfektionen eingesetzt werden könnten .
Antikrebs-Potenzial
Das Benzoxazol-Gerüst wurde mit Antikrebsaktivität in Verbindung gebracht, wobei einige Derivate vielversprechende Ergebnisse bei der Hemmung des Wachstums von Krebszelllinien wie dem menschlichen kolorektalen Karzinom (HCT116) gezeigt haben. Dies eröffnet Möglichkeiten für die Verwendung von Benzoxazolderivaten in der Chemotherapie von Krebs .
Entzündungshemmende Anwendungen
Aufgrund ihrer entzündungshemmenden Eigenschaften können Benzoxazolderivate zur Behandlung chronischer entzündlicher Erkrankungen eingesetzt werden. Dies umfasst potenzielle Anwendungen bei der Entwicklung neuer nicht-steroidaler Antirheumatika (NSAIDs) .
Antimykobakterielle Aktivität
Der Kampf gegen Tuberkulose und andere Mykobakterieninfektionen könnte von der antimykobakteriellen Aktivität profitieren, die von Benzoxazolderivaten gezeigt wird. Dies könnte zu neuen Behandlungen für diese hartnäckigen Infektionen führen .
Antihistamin-Effekte
Benzoxazolderivate haben sich als Antihistaminika gezeigt, was bei der Behandlung von allergischen Reaktionen nützlich sein könnte. Diese Anwendung könnte dazu führen, dass Benzoxazol-basierte Verbindungen in Allergiemedikamente integriert werden .
Antiparkinson-Anwendungen
Die Verbindungen wurden auf ihre Verwendbarkeit bei der Behandlung der Parkinson-Krankheit untersucht, was auf eine Rolle für Benzoxazolderivate in neuroprotektiven Therapien hindeutet .
Hemmung des Hepatitis-C-Virus
Es gibt Hinweise darauf, dass Benzoxazolderivate das Hepatitis-C-Virus hemmen können, was auf eine potenzielle Verwendung in antiviralen Therapien gegen diese chronische Lebererkrankung hindeutet .
Safety and Hazards
The compound is classified as dangerous with hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Wirkmechanismus
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery .
Mode of Action
Benzoxazole derivatives are known to exhibit a high possibility of broad substrate scope and functionalization , suggesting that they may interact with their targets in a variety of ways.
Biochemical Pathways
Benzoxazole derivatives are known to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Result of Action
Compounds of similar structure have displayed antifungal activity, similar to the standard drug voriconazole against aspergillus niger .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride . For instance, the compound is stored at a temperature of -10 degrees Celsius .
Biochemische Analyse
Biochemical Properties
2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antifungal activity similar to the standard drug voriconazole against Aspergillus niger . The nature of these interactions often involves the inhibition of specific enzymes or the disruption of cellular processes, leading to the compound’s antimicrobial effects.
Cellular Effects
The effects of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives, including 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride, have been studied for their anticancer activity against PBMC cell lines . These effects are often mediated through the compound’s ability to modulate key signaling pathways and alter gene expression patterns.
Molecular Mechanism
At the molecular level, 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s antifungal activity is attributed to its ability to inhibit enzymes involved in fungal cell wall synthesis . Additionally, it can induce changes in gene expression, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at -10°C
Dosage Effects in Animal Models
The effects of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, benzoxazole derivatives have been shown to possess antimicrobial activity at specific concentrations . The threshold effects and potential toxicity at higher doses require careful evaluation in animal studies.
Eigenschaften
IUPAC Name |
2-ethyl-1,3-benzoxazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S/c1-2-9-11-7-5-6(15(10,12)13)3-4-8(7)14-9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWUMIFXOVBJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


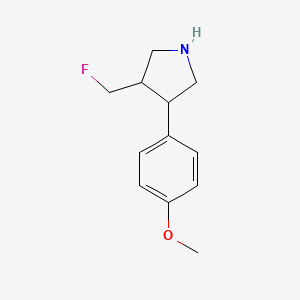
![3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1488426.png)
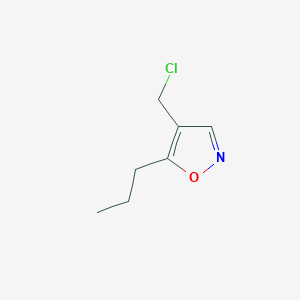
![1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488431.png)
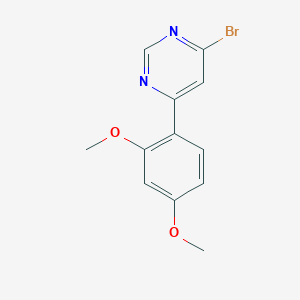
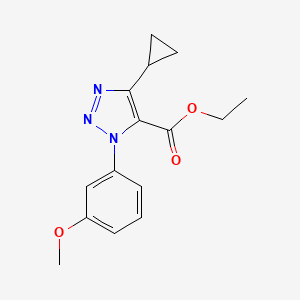
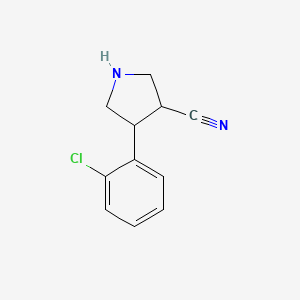

![3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1488438.png)
![1-({[(Oxolan-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488439.png)
![6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1488440.png)
![(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1488444.png)

